2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
Overview
Description
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone is a chemical compound with the molecular formula C12H14BrNO4S. It is known for its applications in proteomics research and other scientific fields. The compound features a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a morpholin-4-ylsulfonyl group.
Preparation Methods
The synthesis of 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(morpholin-4-ylsulfonyl)benzaldehyde.
Bromination: The benzaldehyde derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Ethanone: The brominated intermediate is then reacted with a suitable reagent, such as acetyl chloride, to form the ethanone group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholin-4-ylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone can be compared with similar compounds such as:
2-Chloro-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
4-(Morpholin-4-ylsulfonyl)benzaldehyde: Lacks the ethanone group, used as an intermediate in the synthesis of the target compound.
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone: Similar structure but with a methylsulfonyl group instead of morpholin-4-ylsulfonyl, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMRCRZFSYCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368900 | |
Record name | 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58760-59-1 | |
Record name | 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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